molecular formula C14H12ClNO4S B10867959 2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B10867959
M. Wt: 325.8 g/mol
InChI Key: GBAOAWVZMZQULB-UHFFFAOYSA-N
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Description

MSAB , is a chemical compound with the following linear formula:

H2NC6H3(Cl)CO2H\text{H}_2\text{NC}_6\text{H}_3(\text{Cl})\text{CO}_2\text{H}H2​NC6​H3​(Cl)CO2​H

. It contains a chlorine atom, a sulfonamide group, and a carboxylic acid functional group attached to a benzene ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Nucleophilic Substitution (SN2): The benzylic position in 2-chlorobenzoic acid can undergo nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution (EAS): While EAS typically occurs at the aromatic ring, the benzylic position can also participate in electrophilic substitutions under certain conditions.

Industrial Production::
  • Industrial-scale synthesis often involves the use of reagents like NBS or other halogenating agents.

Chemical Reactions Analysis

    Oxidation: The benzylic position can be oxidized to form a benzylic carbocation, which can then react with nucleophiles.

    Reduction: Reduction of the carbonyl group or the sulfonyl group may occur.

    Substitution: As mentioned earlier, both SN2 and EAS reactions are possible.

    Common Reagents: NBS, reducing agents, and strong acids.

    Major Products: Chlorination at the benzylic position or other functional group modifications.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: May have applications in drug discovery.

    Industry: Employed in the preparation of other compounds.

Mechanism of Action

  • The exact mechanism of action for MSAB depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other benzoic acid derivatives, such as 2-aminobenzoic acid and 4-chlorobenzoic acid.

    Uniqueness: MSAB’s unique combination of chlorine, sulfonamide, and carboxylic acid groups sets it apart from other compounds.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

2-chloro-6-[(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11(15)13(12)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

GBAOAWVZMZQULB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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